molecular formula C36H35BrN2O6 B1667904 Bedaquilin-Fumarat CAS No. 845533-86-0

Bedaquilin-Fumarat

Katalognummer: B1667904
CAS-Nummer: 845533-86-0
Molekulargewicht: 671.6 g/mol
InChI-Schlüssel: ZLVSPMRFRHMMOY-WWCCMVHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) :
    • Bedaquiline is specifically indicated for use in MDR-TB cases where conventional therapies have failed or are not suitable. It is often used in combination with other antitubercular agents to enhance efficacy and reduce the potential for resistance .
    • A systematic review indicated that bedaquiline significantly improves culture conversion rates compared to placebo, with median time to culture conversion reduced from 125 days to 83 days .
  • Extensively Drug-Resistant Tuberculosis (XDR-TB) :
    • Emerging evidence suggests that bedaquiline can also be effective in treating XDR-TB, although its use is often limited due to safety concerns and the need for careful patient monitoring .
  • Salvage Therapy for Non-Tuberculous Mycobacterial Infections :
    • Preliminary studies have explored bedaquiline's role as a salvage therapy for patients with non-tuberculous mycobacterial infections, showing promising outcomes in select cases .

Case Study 1: Efficacy in MDR-TB

A retrospective cohort study involving 129 patients with drug-resistant tuberculosis found that 70% of those treated with bedaquiline achieved sputum culture conversion. The study highlighted that bedaquiline was often substituted for second-line injectables due to toxicity or intolerance .

Patient CharacteristicsTreatment Outcomes
Total Patients: 129Culture Conversion: 70%
Inpatients: 65%Adverse Events: Nausea, QTc prolongation
Outpatients: 35%Treatment Completion: 86%

Case Study 2: Safety Profile

A phase II clinical trial assessed the safety and tolerability of bedaquiline among patients with MDR-TB. Common adverse events included peripheral neuropathy and QTc prolongation, necessitating regular cardiac monitoring during treatment .

Adverse EventFrequency (%)
Peripheral Neuropathy50
QTc Prolongation43
NauseaCommon

Research Findings

Research continues to explore the broader implications of bedaquiline beyond tuberculosis treatment:

  • Potential in Cancer Therapy : In vitro studies suggest that bedaquiline may inhibit mitochondrial ATP synthase in malignant cells, potentially reducing metastasis rates .
  • Combination Therapies : Bedaquiline is being investigated as part of combination therapies (e.g., BPaMZ regimen) which includes pretomanid and moxifloxacin, aimed at improving treatment outcomes for drug-resistant tuberculosis .

Wirkmechanismus

Target of Action

Bedaquiline fumarate, a diarylquinoline antimycobacterial, primarily targets the c subunit of ATP synthase . ATP synthase is an essential enzyme responsible for synthesizing ATP, the primary energy currency of the cell .

Mode of Action

Bedaquiline fumarate inhibits the c subunit of ATP synthase . This inhibition disrupts the synthesis of ATP, thereby depriving the mycobacterial cells of the energy required for various cellular processes . This unique mode of action makes bedaquiline fumarate effective against Mycobacterium tuberculosis, particularly in the treatment of multidrug-resistant tuberculosis (MDR-TB) .

Biochemical Pathways

The primary biochemical pathway affected by bedaquiline fumarate is the ATP synthesis pathway . By inhibiting ATP synthase, bedaquiline fumarate disrupts the energy production in mycobacterial cells, leading to cell death . This action is specific to mycobacteria, making bedaquiline a selective antimycobacterial agent .

Pharmacokinetics

Bedaquiline fumarate is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite . The pharmacokinetics of bedaquiline fumarate have been assessed in both healthy subjects and patients with drug-susceptible or multidrug-resistant TB . The pharmacokinetic profile of bedaquiline fumarate is greatly influenced by cytochrome P450 inducers and inhibitors . The use of solid dispersions has been shown to significantly improve the pharmacokinetic parameters of bedaquiline fumarate, enhancing its relative bioavailability by 173% and 154% under fasted and fed states, respectively .

Result of Action

The inhibition of ATP synthase by bedaquiline fumarate leads to a disruption in the energy production within the mycobacterial cells, resulting in cell death . This makes bedaquiline fumarate effective in the treatment of MDR-TB . It has been approved by the FDA for the treatment of pulmonary MDR-TB .

Action Environment

The action of bedaquiline fumarate can be influenced by various environmental factors. For instance, body weight and albumin significantly influence the disposition of bedaquiline and its metabolite . Additionally, the co-administration of bedaquiline with other drugs known to induce or inhibit cytochrome P450 enzymes can affect its efficacy and safety . Therefore, understanding these factors is crucial for optimizing the use of bedaquiline fumarate in the treatment of MDR-TB .

Biochemische Analyse

Biochemical Properties

Bedaquiline fumarate plays a significant role in biochemical reactions by specifically targeting and inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the synthesis of ATP, the primary energy currency of the cell . By binding to the c subunit of ATP synthase, bedaquiline fumarate disrupts the proton gradient necessary for ATP production, effectively starving the bacteria of energy . This interaction is highly specific and does not affect human ATP synthase, making bedaquiline fumarate a potent and selective antimycobacterial agent .

Cellular Effects

Bedaquiline fumarate exerts profound effects on various types of cells, particularly mycobacterial cells. It inhibits ATP production, leading to a rapid decline in cellular energy levels . This energy depletion affects several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ATP synthase by bedaquiline fumarate results in the cessation of bacterial growth and eventually leads to cell death . In human cells, bedaquiline fumarate is highly protein-bound and does not significantly interfere with cellular functions .

Molecular Mechanism

The molecular mechanism of action of bedaquiline fumarate involves its binding to the c subunit of the ATP synthase enzyme in Mycobacterium tuberculosis . This binding inhibits the enzyme’s activity, preventing the synthesis of ATP. The inhibition of ATP synthase disrupts the proton motive force across the bacterial cell membrane, leading to a failure in energy production . This mechanism is highly specific to mycobacterial ATP synthase, ensuring minimal off-target effects in human cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bedaquiline fumarate have been observed to change over time. The compound is stable under standard storage conditions and exhibits a long half-life, allowing for sustained activity against Mycobacterium tuberculosis . Over time, bedaquiline fumarate maintains its inhibitory effects on ATP synthase, leading to prolonged suppression of bacterial growth . Long-term studies have shown that bedaquiline fumarate can effectively reduce bacterial load in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of bedaquiline fumarate vary with different dosages in animal models. Studies have shown that higher doses of bedaquiline fumarate result in more significant reductions in bacterial load . At very high doses, toxic effects such as hepatotoxicity and QT prolongation have been observed . It is crucial to balance the dosage to achieve maximum efficacy while minimizing adverse effects .

Metabolic Pathways

Bedaquiline fumarate is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite . This metabolite, while still active, exhibits significantly lower antimycobacterial activity compared to the parent compound . The metabolic pathway of bedaquiline fumarate involves oxidation and subsequent conjugation reactions, leading to its eventual excretion .

Transport and Distribution

Bedaquiline fumarate is well absorbed and extensively distributed within the body . It is highly bound to plasma proteins (>99.9%) and is distributed to various tissues, including the lungs, where it exerts its therapeutic effects . The transport of bedaquiline fumarate within cells involves passive diffusion, and its high lipophilicity facilitates its accumulation in lipid-rich tissues .

Subcellular Localization

Within cells, bedaquiline fumarate localizes primarily to the bacterial cell membrane, where it binds to the ATP synthase enzyme . This subcellular localization is crucial for its inhibitory effects on ATP synthesis. In human cells, bedaquiline fumarate is predominantly found in the cytoplasm and does not significantly interfere with cellular organelles . The targeting of bedaquiline fumarate to the bacterial cell membrane ensures its selective action against Mycobacterium tuberculosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Bedaquilin-Fumarat umfasst mehrere Schritte. Ein wichtiger Schritt ist die Reaktion von 3-Benzyl-6-brom-2-methoxychinolin mit 3-(Dimethylamino)-1-(Naphthalen-1-yl)propan-1-on in Gegenwart von Lithium-Pyrrolilid . Diese Reaktion bildet Bedaquilin, das dann durch Reaktion mit Fumarsäure in seine Fumarsäuresalzform umgewandelt wird .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung. Der Prozess beinhaltet die Herstellung von Bedaquilin, gefolgt von seiner Umwandlung in das Fumarsäuresalz. Die Kristallformen von this compound werden dann isoliert und gereinigt, um eine hohe Reinheit und Stabilität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bedaquilin-Fumarat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für die Synthese und Modifikation der Verbindung unerlässlich, um ihre Wirksamkeit und Stabilität zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Lithium-Pyrrolilid, Fumarsäure und verschiedene Lösungsmittel wie Isopropanol. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Synthese von this compound gebildet wird, ist das Fumarsäuresalz von Bedaquilin, das als pharmazeutischer Wirkstoff zur Behandlung von MDR-TB eingesetzt wird .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es als letzte Behandlungsoption für MDR-TB eingesetzt und bietet eine neue Option für Patienten, die nicht auf konventionelle Behandlungen ansprechen . In der Chemie macht die einzigartige Struktur und Reaktivität der Verbindung sie zu einem wertvollen Gegenstand für die Erforschung von Wirkstoffdesign und -synthese . Darüber hinaus wird this compound in der Forschung verwendet, um neue Formulierungen und Verabreichungsmethoden zu entwickeln, um seine Bioverfügbarkeit und Wirksamkeit zu verbessern .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Protonentransferkette der mykobakteriellen ATP-Synthase, ein Enzym, das für die Energiegewinnung in Mycobacterium tuberculosis notwendig ist . Durch Bindung an die c-Untereinheit der ATP-Synthase blockiert Bedaquilin die ATP-Synthese, was zur Erschöpfung der Energie in den Bakterien führt und schließlich zum Absterben der Bakterien führt .

Vergleich Mit ähnlichen Verbindungen

Bedaquilin-Fumarat ist unter den Antimykobakterika einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner Wirksamkeit gegen MDR-TB. Ähnliche Verbindungen umfassen andere Antimykobakterien wie Isoniazid, Rifampicin und Delamanid. This compound zeichnet sich dadurch aus, dass es auf die ATP-Synthase abzielt, während andere Medikamente typischerweise auf andere Wege oder Enzyme in den Bakterien abzielen .

Fazit

This compound ist ein wichtiges Medikament im Kampf gegen multiresistente Tuberkulose. Sein einzigartiger Wirkmechanismus, effektive Synthesemethoden und ein breites Spektrum an wissenschaftlichen Forschungsanwendungen machen es zu einer wertvollen Verbindung sowohl in der Medizin als auch in der Forschung. Durch das Verständnis seiner Herstellung, chemischen Reaktionen und seines Wirkmechanismus können Forscher weiterhin Behandlungen für Tuberkulose und andere bakterielle Infektionen entwickeln und verbessern.

Biologische Aktivität

Bedaquiline fumarate (BDQ) is a novel diarylquinoline antibiotic primarily indicated for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves the selective inhibition of the mycobacterial ATP synthase, leading to a reduction in ATP production and subsequent bacterial cell death. This article provides a comprehensive overview of the biological activity of BDQ, including its pharmacological properties, clinical efficacy, resistance patterns, and safety profile.

Inhibition of ATP Synthase

Bedaquiline specifically targets the F0 subunit of the ATP synthase enzyme complex in Mycobacterium tuberculosis. This inhibition disrupts ATP synthesis, which is crucial for bacterial survival. Studies have demonstrated that BDQ has a potent inhibitory effect on both yeast and human mitochondrial ATP synthase, with IC50 values indicating a high degree of potency:

Target IC50 Value (µM) Comparison
Yeast ATP Synthase0.025More effective than oligomycin (0.1)
Human ATP Synthase0.66Less effective than oligomycin (0.005)

These findings suggest that BDQ's mechanism may involve binding to a site distinct from traditional inhibitors like oligomycin, indicating its unique pharmacological profile .

Clinical Efficacy

Case Studies and Clinical Trials

Numerous clinical studies have evaluated the efficacy of BDQ in patients with MDR-TB. A notable phase IIb trial reported that BDQ significantly reduced the median time to culture conversion from 125 days to 83 days compared to placebo . In another study involving 233 patients with various drug-resistant TB forms, the final culture conversion rate at 120 weeks was found to be 72.2%, demonstrating sustained efficacy over time .

Summary of Clinical Findings

Study Population Efficacy Outcome
Phase IIb Trial79 patientsMedian time to culture conversion: 83 days
TMC207-C209 Study233 patientsFinal culture conversion: 72.2%

Resistance Patterns

Despite its effectiveness, resistance to BDQ has been documented. A retrospective cohort study revealed that among patients treated with BDQ, approximately 31% exhibited resistance patterns that complicated treatment regimens . Notably, resistance was often associated with prior exposure to other anti-TB drugs.

Safety Profile

BDQ has been associated with several adverse effects, primarily related to cardiac function. The most significant concern is QT prolongation, which has been observed in clinical trials:

  • QTc Prolongation : In one study, an increase in QTc interval was noted in patients treated with BDQ compared to placebo, necessitating careful monitoring during treatment .
  • Common Adverse Events : The most frequently reported side effects include nausea, arthralgia, and vomiting .

Pharmacokinetics

Bedaquiline exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 99% protein-bound; oral bioavailability is enhanced when taken with food.
  • Half-Life : The terminal half-life is approximately 4-5 months due to tissue accumulation; however, the effective half-life during treatment is about 24 hours .

Eigenschaften

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVSPMRFRHMMOY-WWCCMVHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401004837
Record name Bedaquiline fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845533-86-0
Record name Bedaquiline fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845533-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bedaquiline fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845533860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bedaquiline fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-BROMO-2-METHOXY-QUINOLIN-3-YL)-4-DIMETHYLAMINO-2-NAPHTHALEN-1-YL-1-PHENYL-BUTAN-2-OL FUMARATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEDAQUILINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P04QX2C1A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bedaquiline fumarate
Reactant of Route 2
Bedaquiline fumarate
Reactant of Route 3
Bedaquiline fumarate
Reactant of Route 4
Bedaquiline fumarate
Reactant of Route 5
Reactant of Route 5
Bedaquiline fumarate
Reactant of Route 6
Bedaquiline fumarate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.